Hsp90-IN-19 is derived from modifications of the benzoquinone ansamycin geldanamycin, which has been extensively studied for its ability to inhibit Hsp90. The compound was synthesized with the aim of improving binding affinity and reducing toxicity compared to its predecessors by altering substituents at the 19-position of the geldanamycin scaffold .
Hsp90-IN-19 belongs to a class of compounds known as Hsp90 inhibitors. These compounds are characterized by their ability to bind to the ATP-binding site of Hsp90, thereby inhibiting its chaperone activity. This class includes various analogs and derivatives that have been developed to enhance efficacy and reduce side effects associated with traditional inhibitors .
The synthesis of Hsp90-IN-19 involves several key steps that modify the geldanamycin structure. The process typically starts with the introduction of a substituent at the 19-position, which is crucial for enhancing binding properties while minimizing toxicity. The synthetic route often employs techniques such as solid-phase peptide synthesis or solution-phase synthesis, utilizing various coupling reagents and protecting groups to achieve the desired modifications .
The molecular structure of Hsp90-IN-19 features a modified benzoquinone ansamycin backbone with specific substitutions at the 19-position that enhance its interaction with Hsp90. The structural modifications lead to a favorable cis-amide conformation necessary for effective binding to the target protein .
The chemical reactions involved in synthesizing Hsp90-IN-19 primarily focus on modifying the quinone moiety to reduce its reactivity towards biological nucleophiles while maintaining its ability to bind effectively to Hsp90. Key reactions include:
These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
Hsp90-IN-19 inhibits Hsp90 by binding to its ATP-binding site, preventing ATP hydrolysis which is crucial for its chaperone function. This inhibition leads to:
The binding affinity and mechanism were elucidated using techniques such as isothermal titration calorimetry (ITC) and X-ray crystallography, confirming a 1:1 stoichiometry in binding .
Physical characterization methods confirm the identity and purity of Hsp90-IN-19, ensuring it meets criteria for further biological testing .
Hsp90-IN-19 has promising applications in scientific research and therapeutic development:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7